REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])([CH2:7][C:8]([OH:10])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(=O)C)(=O)C>>[C:1]12([CH2:7][C:8](=[O:10])[O:14][C:12](=[O:13])[CH2:11]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2
|
Name
|
|
Quantity
|
39.95 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
159.8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed gently until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained (ca. 1 h)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for another hour until the reaction
|
Type
|
CUSTOM
|
Details
|
acetic acid and excess acetic anhydride were removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CCCCC1)CC(=O)OC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.28 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |